6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098022-37-6
VCID: VC3423043
InChI: InChI=1S/C6H9F2N.ClH/c7-6(8)3-1-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H
SMILES: C1CC(C2C1C2(F)F)N.Cl
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.6 g/mol

6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride

CAS No.: 2098022-37-6

Cat. No.: VC3423043

Molecular Formula: C6H10ClF2N

Molecular Weight: 169.6 g/mol

* For research use only. Not for human or veterinary use.

6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride - 2098022-37-6

Specification

CAS No. 2098022-37-6
Molecular Formula C6H10ClF2N
Molecular Weight 169.6 g/mol
IUPAC Name 6,6-difluorobicyclo[3.1.0]hexan-2-amine;hydrochloride
Standard InChI InChI=1S/C6H9F2N.ClH/c7-6(8)3-1-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H
Standard InChI Key ZREPCCQVORWBOK-UHFFFAOYSA-N
SMILES C1CC(C2C1C2(F)F)N.Cl
Canonical SMILES C1CC(C2C1C2(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Properties

PropertyValue
CAS Number2098022-37-6
Molecular FormulaC₆H₁₀ClF₂N
Molecular Weight169.6 g/mol
SMILESC1CC(C2C1C2(F)F)N.Cl
InChIKeyZREPCCQVORWBOK-UHFFFAOYSA-N

The compound consists of a bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position and a primary amine group at the 2-position. The hydrochloride salt enhances stability and solubility in polar solvents .

Structural Features

The bicyclo[3.1.0]hexane scaffold combines a five-membered ring (three carbons in one bridge) and a two-membered bridge (one carbon). This conformationally restricted structure imposes steric and electronic constraints, influencing reactivity and biological interactions. The fluorine atoms at the 6-position introduce electron-withdrawing effects, modulating hydrogen-bonding capacity and lipophilicity .

Synthesis and Manufacturing

Challenges and Innovations

Traditional methods often suffer from poor scalability and low functional diversity. Convergent strategies using bromomethyl intermediates improve efficiency, enabling the synthesis of 2-mono- and 2,2-bifunctionalized derivatives in multigram quantities (up to 0.47 kg) .

Physical and Chemical Properties

Physical Characteristics

PropertyObservation
SolubilityHigh in polar solvents (e.g., water, DMSO) due to hydrochloride form.
StabilityStable under inert atmospheres (e.g., N₂ or Ar) at room temperature.
Melting PointNot explicitly reported; typical for hydrochloride salts (100–200°C).

Reactivity

The primary amine group participates in:

  • Nucleophilic Substitutions: Alkylation or acylation to introduce additional functionality.

  • Salt Metathesis: Exchange with other anions (e.g., sulfate) to alter solubility.

  • Hydrogen Bonding: Stabilizes interactions with biological targets (e.g., enzymes, receptors) .

Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Antidepressants: Bicyclic amines with fluorinated substituents exhibit serotonin/norepinephrine reuptake inhibition.

  • Neuroprotective Agents: Structural rigidity may enhance blood-brain barrier penetration.

  • Enzyme Inhibitors: Fluorine’s electron-withdrawing effects improve binding affinity to catalytic sites .

Organic Synthesis

Its utility includes:

  • Ring-Opening Reactions: Access to linear or fused cyclic systems.

  • Cross-Coupling: Palladium-catalyzed reactions to introduce aryl or alkenyl groups.

  • Spirocyclic Derivatives: Precursor to spiro[3.3]heptane scaffolds, which mimic gem-difluorocycloalkanes .

RiskPrecaution
ToxicityHarmful if swallowed; may cause respiratory irritation.
Skin/Eye ContactCauses irritation; prolonged exposure may lead to burns.
Environmental ImpactAvoid release into waterways; use appropriate waste disposal.

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